molecular formula C22H18N4O4S2 B2545768 1-(5-phenylisoxazol-3-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)cyclopropanecarboxamide CAS No. 1251578-99-0

1-(5-phenylisoxazol-3-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)cyclopropanecarboxamide

Cat. No.: B2545768
CAS No.: 1251578-99-0
M. Wt: 466.53
InChI Key: LCYHAJROISYRSN-UHFFFAOYSA-N
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Description

This compound features a cyclopropanecarboxamide core substituted with a 5-phenylisoxazol-3-yl group and a sulfamoylphenyl moiety linked to a thiazole ring. The sulfamoyl group (N-(thiazol-2-yl)sulfamoyl) is a critical pharmacophore, often associated with antimicrobial or anti-inflammatory properties, while the cyclopropane ring may enhance metabolic stability .

Properties

IUPAC Name

1-(5-phenyl-1,2-oxazol-3-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S2/c27-20(22(10-11-22)19-14-18(30-25-19)15-4-2-1-3-5-15)24-16-6-8-17(9-7-16)32(28,29)26-21-23-12-13-31-21/h1-9,12-14H,10-11H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYHAJROISYRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NOC(=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-phenylisoxazol-3-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)cyclopropanecarboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The structure of the compound can be analyzed through its various functional groups:

  • Isoxazole ring : Known for its role in bioactive compounds.
  • Thiazole moiety : Often associated with antimicrobial and anticancer properties.
  • Cyclopropane carboxamide : Contributes to the compound's overall stability and reactivity.

Molecular Formula

The molecular formula of this compound is C19H18N4O2SC_{19}H_{18}N_{4}O_{2}S with a molecular weight of approximately 378.50 g/mol.

Anticancer Properties

Recent studies have indicated that compounds containing isoxazole and thiazole rings exhibit significant anticancer activity. The specific biological activity of the target compound has been evaluated in various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study conducted on similar compounds demonstrated a concentration-dependent cytotoxic effect against several cancer cell lines. For instance, derivatives with similar structures showed IC50 values ranging from 2.95 to 4.19 µg/mL against HepG2 and A875 cell lines, indicating promising anticancer potential .

CompoundIC50 (µg/mL)Cell Line
10q4.19A875
10p3.55HepG2
10l2.95MARC145

The proposed mechanism of action for compounds with similar structures involves:

  • Inhibition of key enzymes : Such as carbonic anhydrase and other metabolic pathways crucial for cancer cell survival.
  • Induction of apoptosis : Triggering programmed cell death through various signaling pathways.

Cardiovascular Effects

Sulfonamide derivatives have also been studied for their cardiovascular effects. Some studies suggest that these compounds can act as endothelin receptor antagonists, which may help alleviate conditions like pulmonary hypertension . The target compound's thiazole component could contribute to such activities.

Experimental Data

In an experimental setup assessing the biological activity on perfusion pressure using isolated rat heart models, various sulfonamide derivatives were tested, demonstrating significant changes in perfusion pressure under controlled conditions . This highlights the potential cardiovascular implications of the compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of the compound. Modifications in substituents around the isoxazole and thiazole rings can significantly influence potency and selectivity against cancer cells.

Key Findings

  • Substituent Variability : The introduction of different functional groups can enhance lipophilicity and metabolic stability, leading to improved bioavailability.
  • Positioning of Groups : The position of amide groups relative to aromatic systems affects both solubility and interaction with biological targets.

Comparison with Similar Compounds

N-(3-Chloro-4-Fluorophenyl)-4-(1H-Imidazol-1-yl)Benzamide

  • Structure : Replaces cyclopropane with a benzamide and substitutes thiazole with imidazole.
  • Activity : Exhibits potent anticancer activity (IC₅₀ = 1.2 µM against cervical cancer) due to imidazole’s metal-chelating properties .

1-(Benzo[d][1,3]Dioxol-5-yl)-N-(5-(4-Methoxybenzoyl)Thiazol-2-yl)Cyclopropanecarboxamide

  • Structure : Shares the cyclopropanecarboxamide core but substitutes phenylisoxazole with a benzo[d][1,3]dioxolyl group.
  • Activity : Moderate antifungal activity (MIC = 8 µg/mL) attributed to the electron-rich benzodioxole moiety .
  • Key Difference : The absence of a sulfamoyl group limits its utility in bacterial infections .

4-(1H-Imidazol-1-yl)-N-(4-(N-Thiazol-4-ylSulfamoyl)Phenyl)Benzamide

  • Structure : Features a sulfamoylphenyl-thiazole system similar to the target compound but replaces cyclopropane with benzamide.
  • Activity : Strong antibacterial activity (MIC = 2 µg/mL against S. aureus) due to the sulfamoyl-thiazole synergy .
  • Key Difference : The benzamide backbone may reduce metabolic stability compared to cyclopropane .

Research Findings and Implications

  • Antimicrobial Potential: The sulfamoyl-thiazole moiety in the target compound aligns with reported antibacterial/antifungal activities in analogues (e.g., MIC = 2–8 µg/mL) .
  • Anti-Inflammatory Prospects : The 5-phenylisoxazol-3-yl group may target COX-2, similar to celecoxib derivatives .
  • Synthetic Challenges : Requires precise control in sulfamoylation and cyclopropane coupling steps to avoid byproducts .

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